molecular formula C19H15ClO B15253073 2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene

2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene

Cat. No.: B15253073
M. Wt: 294.8 g/mol
InChI Key: WIBSWBLITSFTFW-ZHACJKMWSA-N
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Description

2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 5-chloro-2-(2-methoxyvinyl)phenyl group

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene is unique due to its combination of a naphthalene ring with a 5-chloro-2-(2-methoxyvinyl)phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C19H15ClO

Molecular Weight

294.8 g/mol

IUPAC Name

2-[5-chloro-2-[(E)-2-methoxyethenyl]phenyl]naphthalene

InChI

InChI=1S/C19H15ClO/c1-21-11-10-15-8-9-18(20)13-19(15)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3/b11-10+

InChI Key

WIBSWBLITSFTFW-ZHACJKMWSA-N

Isomeric SMILES

CO/C=C/C1=C(C=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC=CC1=C(C=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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